molecular formula C25H16N2O B14414910 (9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone CAS No. 82408-91-1

(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone

Cat. No.: B14414910
CAS No.: 82408-91-1
M. Wt: 360.4 g/mol
InChI Key: LMWBDFMRLSTXBT-UHFFFAOYSA-N
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Description

(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone is a compound that features two carbazole units connected via a methanone linker. Carbazole derivatives are known for their wide range of biological activities and applications in organic materials, making this compound of significant interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone typically involves the reaction of carbazole derivatives with appropriate reagents under controlled conditions. One common method is the ultrasound-assisted Rap–Stoermer reaction, which involves the reaction of 3-chloroacetyl-9-methyl-9H-carbazole with various aldehydes in the presence of a catalyst such as PEG-400 . This method offers a relatively straightforward and efficient route to the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the carbazole units.

    Substitution: The methanone linker and carbazole units can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazole compounds.

Scientific Research Applications

(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with cellular components, leading to effects such as inhibition of tumor cell growth, reduction of oxidative stress, and antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone is unique due to its dual carbazole structure connected by a methanone linker. This configuration provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

82408-91-1

Molecular Formula

C25H16N2O

Molecular Weight

360.4 g/mol

IUPAC Name

carbazol-9-yl(9H-carbazol-3-yl)methanone

InChI

InChI=1S/C25H16N2O/c28-25(16-13-14-22-20(15-16)17-7-1-4-10-21(17)26-22)27-23-11-5-2-8-18(23)19-9-3-6-12-24(19)27/h1-15,26H

InChI Key

LMWBDFMRLSTXBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)N4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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